molecular formula C11H9FN2O B1486801 6-(4-Fluorobenzyl)pyrimidin-4-ol CAS No. 2090849-04-8

6-(4-Fluorobenzyl)pyrimidin-4-ol

Cat. No.: B1486801
CAS No.: 2090849-04-8
M. Wt: 204.2 g/mol
InChI Key: NIAUHLVFVLBVLU-UHFFFAOYSA-N
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Description

6-(4-Fluorobenzyl)pyrimidin-4-ol is a chemical compound characterized by a pyrimidin-4-ol core structure with a 4-fluorobenzyl group attached to the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Fluorobenzyl)pyrimidin-4-ol typically involves the following steps:

  • Benzyl Derivative Formation: The 4-fluorobenzyl group is first synthesized from 4-fluorobenzaldehyde through a reductive amination process.

  • Pyrimidin-4-ol Core Formation: The pyrimidin-4-ol core is synthesized through a cyclization reaction involving urea and an appropriate β-dicarbonyl compound.

  • Coupling Reaction: The 4-fluorobenzyl group is then coupled to the pyrimidin-4-ol core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, with a focus on optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Fluorobenzyl)pyrimidin-4-ol can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the pyrimidin-4-ol group to pyrimidin-4-one.

  • Reduction: Reduction reactions can reduce the pyrimidin-4-one back to pyrimidin-4-ol.

  • Substitution: Nucleophilic substitution reactions can replace the fluorine atom on the benzyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Pyrimidin-4-one derivatives.

  • Reduction: Regeneration of pyrimidin-4-ol.

  • Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: 6-(4-Fluorobenzyl)pyrimidin-4-ol is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition and receptor binding. Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-(4-Fluorobenzyl)pyrimidin-4-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

  • 4-Fluorobenzyl alcohol: Similar structure but lacks the pyrimidin-4-ol core.

  • 4-Fluorobenzyl chloride: Similar structure but contains a chloride instead of a hydroxyl group.

  • Pyrimidin-4-ol derivatives: Other derivatives of pyrimidin-4-ol with different substituents.

Uniqueness: 6-(4-Fluorobenzyl)pyrimidin-4-ol is unique due to its combination of the fluorobenzyl group and the pyrimidin-4-ol core, which imparts distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-9-3-1-8(2-4-9)5-10-6-11(15)14-7-13-10/h1-4,6-7H,5H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAUHLVFVLBVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=O)NC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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